5-Hydroxylansoprazole is a major metabolite of lansoprazole, a proton pump inhibitor (PPI) widely used in the treatment of various acid-related disorders. [, , , , , , , , , , , , , , , ] While not pharmacologically active as a PPI itself, 5-hydroxylansoprazole serves as a crucial marker in investigating the metabolic pathways of lansoprazole and the impact of genetic polymorphisms on drug metabolism. [, , , , , , , , , , , , , , , ] It plays a significant role in understanding drug interactions and individual variability in response to lansoprazole treatment. [, , , , , , , , , , , , , , , ]
5-Hydroxylansoprazole is classified as a proton pump inhibitor and is primarily recognized as a metabolite of lansoprazole. Lansoprazole itself is utilized in the treatment of conditions like gastroesophageal reflux disease and peptic ulcers by inhibiting gastric acid secretion. The compound's chemical structure can be denoted by the following International Union of Pure and Applied Chemistry name: (2E)-3-methyl-4-(2,2,2-trifluoroethyl)-2-(4-(3-methyl-4-oxo-1H-pyrrolo[3,4-b]quinolin-1-yl)phenyl)-1H-pyrrole-1-carboxylic acid. Its CAS number is 131926-98-2 .
The synthesis of 5-hydroxylansoprazole typically occurs through the metabolic pathway of lansoprazole in the liver. The primary enzyme responsible for this conversion is cytochrome P450, particularly the CYP2C19 isoform. The metabolic process involves hydroxylation at the 5-position of the lansoprazole molecule. Detailed synthesis parameters include:
This process can also be mimicked in vitro using recombinant enzymes to study the kinetics and efficiency of the hydroxylation reaction .
The molecular structure of 5-hydroxylansoprazole can be represented as follows:
The hydroxyl group (-OH) at the 5-position significantly alters the compound's solubility and bioactivity compared to its parent compound, lansoprazole .
5-Hydroxylansoprazole participates in various chemical reactions primarily involving:
The pharmacokinetics of 5-hydroxylansoprazole have been studied in clinical settings, revealing its role in modulating the effects of lansoprazole .
The mechanism of action of 5-hydroxylansoprazole is closely related to that of lansoprazole. It inhibits the hydrogen-potassium ATPase enzyme system at the secretory surface of the gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, thereby providing therapeutic effects in acid-related disorders.
In vitro studies have shown that 5-hydroxylansoprazole has enhanced activity compared to lansoprazole in inhibiting fatty acid synthase (FASN), suggesting potential additional therapeutic applications .
The physical and chemical properties of 5-hydroxylansoprazole include:
These properties are crucial for formulation development in pharmaceutical applications .
5-Hydroxylansoprazole has several scientific applications:
Lansoprazole undergoes hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, yielding 5-hydroxylansoprazole (5-HL) as a major plasma metabolite. CYP2C19 is the dominant isoform responsible for 5-hydroxylation, exhibiting high affinity for lansoprazole at pharmacologically relevant concentrations (Km = 15 µM). This reaction proceeds via aromatic hydroxylation at the pyridine ring’s 5-position. CYP3A4 contributes minimally to 5-HL formation but primarily catalyzes sulfoxidation to lansoprazole sulfone (LPZS). At substrate concentrations ≤1 µM, CYP2C19 accounts for >85% of 5-HL production, while CYP3A4 becomes significant only at higher concentrations (≥50 µM) [1] [4] [10].
Table 1: Kinetic Parameters for Lansoprazole Metabolite Formation in Human Liver Microsomes
Metabolite | Primary CYP | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) |
---|---|---|---|---|
5-Hydroxylansoprazole | CYP2C19 | 15 | 120 | 8.0 |
Lansoprazole sulfone | CYP3A4 | 100 | 95 | 0.95 |
Genetic polymorphisms in CYP2C19 significantly impact 5-HL generation: poor metabolizers (PMs) exhibit 3-fold lower 5-HL AUC values compared to extensive metabolizers (EMs). Notably, CYP2C9 provides an auxiliary hydroxylation pathway in CYP2C19 PMs, explaining residual 5-HL production observed clinically [6] [9].
Lansoprazole is administered as a racemate, but its enantiomers demonstrate distinct metabolic behaviors. (S)-Lansoprazole is preferentially hydroxylated to 5-HL by CYP2C19, showing a 40% higher intrinsic clearance (CLint = 1.65 µl/min/nmol P450) than the (R)-enantiomer (CLint = 1.32 µl/min/nmol P450). Conversely, (R)-Lansoprazole undergoes sulfoxidation via CYP3A4 more readily (CLint = 0.023 ml/min/mg vs. 0.006 ml/min/mg for (S)-lansoprazole) [1] [10].
Table 2: Stereoselective Metabolism of Lansoprazole Enantiomers
Enantiomer | Primary Metabolic Pathway | Metabolite | CLint | Contributing CYP |
---|---|---|---|---|
(S)-Lansoprazole | Hydroxylation | 5-Hydroxylansoprazole | 1.65 µl/min/nmol | CYP2C19 |
(R)-Lansoprazole | Sulfoxidation | Lansoprazole sulfone | 0.023 ml/min/mg | CYP3A4 |
This stereoselectivity arises from differential binding affinities in CYP active sites: the (S)-enantiomer optimally positions its pyridine ring near CYP2C19’s heme iron for hydroxylation, while the (R)-enantiomer favors sulfoxidation by CYP3A4. Consequently, plasma concentrations of 5-HL correlate strongly with (S)-lansoprazole clearance [1].
5-Hydroxylansoprazole and lansoprazole sulfone (LPZS) represent divergent metabolic fates of lansoprazole with distinct biochemical and clinical implications:
Table 3: Comparative Pharmacokinetics of Lansoprazole Metabolites
Parameter | 5-Hydroxylansoprazole | Lansoprazole Sulfone |
---|---|---|
Cmax (ng/mL) | 111.2 ± 41.8 | 66.6 ± 52.9 |
Tmax (h) | 2.1 ± 0.8 | 1.9 ± 0.8 |
AUC0–24h (ng·h/mL) | 317.0 ± 81.2 | 231.9 ± 241.7 |
t½ (h) | 2.31 ± 1.18 | 2.52 ± 1.54 |
Clinically, the 5-HL/LPZS plasma ratio serves as a phenotypic marker for CYP2C19 activity. Ratios <1.0 indicate poor metabolizer status, reflecting reduced hydroxylation capacity [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7